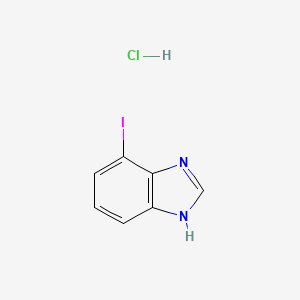
4-iodo-1H-1,3-benzodiazolehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-iodo-1H-1,3-benzodiazolehydrochloride typically involves the iodination of 1H-1,3-benzodiazole. One common method is the reaction of 1H-1,3-benzodiazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a solvent like acetic acid. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
4-Iodo-1H-1,3-benzodiazolehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The benzodiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1H-1,3-benzodiazole, while a Suzuki-Miyaura coupling reaction can produce a biaryl derivative.
Applications De Recherche Scientifique
4-Iodo-1H-1,3-benzodiazolehydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands. Its ability to undergo various chemical modifications allows researchers to explore its interactions with biological targets.
Medicine: Research into the medicinal chemistry of benzodiazole derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-iodo-1H-1,3-benzodiazolehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The iodine atom can enhance the compound’s binding affinity to these targets through halogen bonding and other non-covalent interactions. The benzodiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
4-Iodo-1H-1,3-benzodiazolehydrochloride can be compared with other similar compounds, such as:
4-Iodopyrazole: This compound also contains an iodine atom attached to an aromatic ring but has a pyrazole ring instead of a benzodiazole ring.
1-Benzyl-4-iodo-1H-pyrazole: This derivative has a benzyl group attached to the pyrazole ring, which can influence its reactivity and binding properties.
Other Benzodiazole Derivatives: Compounds like 4-chloro-1H-1,3-benzodiazole and 4-bromo-1H-1,3-benzodiazole share similar structures but differ in the halogen atom attached to the benzodiazole ring.
The uniqueness of this compound lies in its specific reactivity and the potential for creating diverse derivatives with unique properties. Its iodine atom provides distinct chemical behavior compared to other halogenated benzodiazole derivatives.
Propriétés
Formule moléculaire |
C7H6ClIN2 |
|---|---|
Poids moléculaire |
280.49 g/mol |
Nom IUPAC |
4-iodo-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C7H5IN2.ClH/c8-5-2-1-3-6-7(5)10-4-9-6;/h1-4H,(H,9,10);1H |
Clé InChI |
ZCLTXIIGNYTHMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)N=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
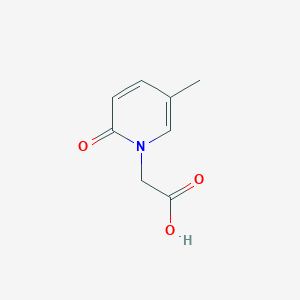



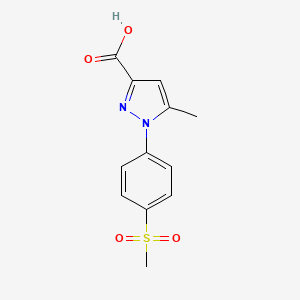


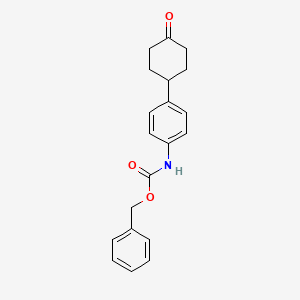
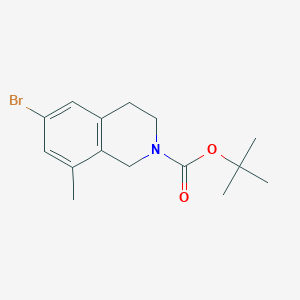
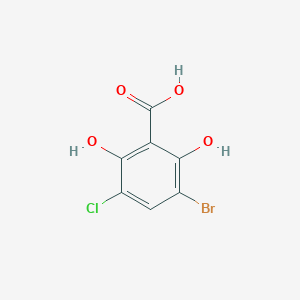
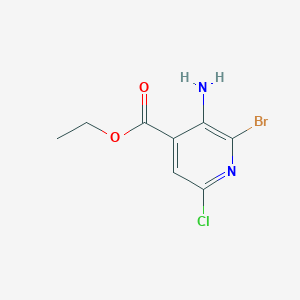

![2-Oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B13505771.png)
